Olanexidine - 146510-36-3

Olanexidine

Catalog Number: EVT-314729
CAS Number: 146510-36-3
Molecular Formula: C17H27Cl2N5
Molecular Weight: 372.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Olanexidine is a dichlorobenzene.
Overview

Olanexidine is a novel antiseptic compound primarily used in clinical settings for skin disinfection and infection prevention. It was developed in Japan in 2015 and is recognized for its effectiveness against various pathogens, including antibiotic-resistant strains. Olanexidine is classified as a biguanide, similar to chlorhexidine, but exhibits enhanced properties that make it a promising alternative in antiseptic formulations.

Source and Classification

Olanexidine is derived from the biguanide class of antiseptics, which are characterized by their dual guanidine functional groups. The compound is often formulated as olanexidine gluconate, which enhances its solubility and stability in aqueous solutions. Its primary application is in surgical site antisepsis and as a hand sanitizer, particularly against resistant bacteria such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Synthesis Analysis

Methods and Technical Details

The synthesis of olanexidine typically involves several chemical reactions that can be conducted using different methodologies. One notable approach utilizes phase transfer catalysis to achieve the monoalkylation of guanidine derivatives, leading to efficient production with reduced environmental impact. This method allows for the selective formation of the desired compound while minimizing byproducts .

Another synthesis route includes the use of electrochemical methods, which have been explored for their potential to simplify the reaction conditions and enhance yield. These methods often involve the oxidation of precursor compounds under controlled conditions to form olanexidine .

Molecular Structure Analysis

Structure and Data

Olanexidine has a complex molecular structure characterized by its biguanide core. The chemical formula for olanexidine is C₁₄H₁₈Cl₂N₄, with a molecular weight of approximately 307.23 g/mol. The structure features two guanidine groups linked by an alkyl chain, contributing to its antimicrobial properties.

The three-dimensional conformation of olanexidine allows it to effectively interact with bacterial membranes, facilitating its mechanism of action against pathogens .

Chemical Reactions Analysis

Reactions and Technical Details

Olanexidine undergoes various chemical reactions that contribute to its antiseptic properties. Key reactions include:

  • Protein Denaturation: Olanexidine induces denaturation of proteins through disruption of hydrogen bonds and hydrophobic interactions, leading to cell lysis in bacteria .
  • Membrane Disruption: The compound interacts with lipopolysaccharides and phospholipids in bacterial membranes, causing leakage of intracellular components and ultimately cell death .
  • Electrophilic Attack: Olanexidine can act as an electrophile, reacting with nucleophilic sites on microbial surfaces, further enhancing its bactericidal activity.

These reactions highlight the compound's multifaceted mechanism of action against a broad spectrum of microorganisms.

Mechanism of Action

Process and Data

The mechanism by which olanexidine exerts its antimicrobial effects involves several key processes:

  1. Membrane Disruption: Olanexidine binds to bacterial membranes, disrupting their integrity and leading to increased permeability.
  2. Protein Denaturation: The compound denatures proteins essential for bacterial survival, inhibiting metabolic functions.
  3. Inhibition of Cell Division: By affecting membrane integrity and protein function, olanexidine prevents bacterial replication.

Studies show that olanexidine is effective against both Gram-positive and Gram-negative bacteria, with significant activity observed against resistant strains .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Olanexidine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water due to its gluconate formulation.
  • pH Stability: Effective within a pH range conducive to skin applications (generally pH 4-7).
  • Stability: Maintains efficacy over time when stored properly.

These properties make olanexidine suitable for various formulations aimed at infection control in clinical settings.

Applications

Scientific Uses

Olanexidine has several important applications in healthcare:

  • Surgical Antisepsis: Used extensively for skin preparation before surgeries to reduce the risk of surgical site infections.
  • Hand Hygiene Products: Incorporated into hand sanitizers due to its rapid bactericidal activity.
  • Disinfectant Solutions: Formulated as a disinfectant for medical instruments and surfaces.

Research continues into expanding its applications, particularly in areas such as wound care and infection control protocols in hospitals .

Introduction to Olanexidine in Modern Antisepsis

Historical Development of Biguanide Antiseptics

Biguanide antiseptics represent a cornerstone in infection control, evolving from early analogues to critical clinical tools. The journey began with polyhexamethylene biguanide (PHMB) in the 1940s, primarily used for water purification and wound irrigation due to its membrane-disrupting properties. The pivotal breakthrough came with chlorhexidine digluconate (CHG) in 1954, which became the gold standard for surgical skin preparation and hand hygiene. CHG’s mechanism involves disrupting microbial cell membranes and denaturing proteins, offering broad-spectrum activity with residual persistence (substantivity). However, by the late 20th century, critical limitations emerged: reduced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), vulnerability to organic interference (e.g., blood, pus), and emerging resistance linked to qac efflux genes [1] [5].

These gaps catalyzed innovation in biguanide chemistry. Researchers focused on structural optimization to enhance bactericidal potency and overcome resistance. This led to the synthesis of olanexidine gluconate in 1997, characterized by a unique octylbiguanide core and 3,4-dichlorobenzyl group. Unlike CHG, olanexidine’s elongated hydrophobic chain facilitates deeper membrane penetration, while its dichlorinated aromatic ring augments binding to microbial surface molecules [1] [7].

Table 1: Evolution of Key Biguanide Antiseptics

CompoundIntroduction YearKey Structural FeaturesClinical Limitations
PHMB1940sPolymerized biguanide chainsLow substantivity; restricted to topical/wound use
Chlorhexidine1954Dual chlorophenol rings, hexane linkerReduced efficacy against MRSA/VRE; organic matter interference
Olanexidine1997Octyl chain, 3,4-dichlorobenzyl groupDesigned to overcome CHG limitations

Emergence of Olanexidine: Context and Rationale for Innovation

Olanexidine emerged as a direct response to the clinical inadequacies of CHG and povidone-iodine (PVP-I). In vitro studies revealed its superior bactericidal profile, with minimal bactericidal concentrations (MBCs) significantly lower than those of comparators. For instance, against Gram-positive bacilli, olanexidine required only 109 μg/ml for eradication within 180 seconds, compared to >500 μg/ml for CHG. Crucially, it demonstrated potent activity against multidrug-resistant pathogens, achieving MBCs of ≤250 μg/ml for MRSA and VRE—strains frequently exhibiting reduced CHG susceptibility [1] [10].

The mechanism of action diverges fundamentally from CHG. Olanexidine rapidly binds to lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria, causing irreversible membrane disruption and cytoplasmic leakage. At higher concentrations (≥160 μg/ml), it induces protein denaturation and microbial aggregation [1]. This dual mechanism underpins its rapid bactericidal activity (30-second exposure) and persistent efficacy (>6 hours post-application) [8].

Table 2: Bactericidal Efficacy of Olanexidine vs. Reference Antiseptics

Pathogen TypeOlanexidine MBC (μg/ml)CHG MBC (μg/ml)PVP-I MBC (μg/ml)Exposure Time
Gram-positive cocci (e.g., MRSA)869>1,000>5,000180 sec
Gram-positive bacilli109450>5,000180 sec
Gram-negative bacteria434>1,000>5,000180 sec
VRE250>1,000>5,00060 sec

Additionally, olanexidine retains efficacy in biologically challenging conditions. In ex vivo models, it reduced bacterial counts by >4-log₁₀ within 30 seconds on blood-contaminated skin—outperforming both CHG and PVP-I, which showed reduced activity [4] [8]. Its virucidal properties extend to non-enveloped viruses like norovirus and adenovirus, where it disrupts capsid integrity and receptor-binding capability, unaffected by organic contaminants [2].

Global Burden of Surgical Site and Catheter-Related Infections

Healthcare-associated infections (HAIs) impose staggering clinical and economic burdens worldwide, with surgical site infections (SSIs) and catheter-related bloodstream infections (CRBSIs) representing major preventable causes. SSIs complicate 5–40% of surgeries in low- and middle-income countries (LMICs), compared to 1–5% in high-income countries (HICs). They account for 38% of postoperative deaths in LMICs, partly due to limited access to effective antiseptics and infection control resources [3] [6].

The economic impact is equally profound:

  • SSIs increase hospital length of stay (LOS) by 11–16 days on average, with rectal surgeries extending LOS by up to 28 days [3] [9].
  • Direct medical costs per SSI exceed $20,785 in HICs and consume >10% of annual household income in LMICs [6] [9].
  • CRBSIs incur additional costs of $45,000–$75,000 per episode in the US, driven by intensive care and antimicrobial therapy [10].

Pathogen profiles further complicate management. SSIs are predominantly caused by Staphylococcus aureus (20–26%), Escherichia coli (22–26%), and Klebsiella pneumoniae (8–18%), with rising antimicrobial resistance [6] [9]. CRBSIs frequently involve MRSA and VRE—pathogens where CHG and PVP-I show diminished efficacy [10] [13].

Table 3: Global SSI Burden and Pathogen Distribution

Region/StatusSSI Incidence Rate (%)Common Pathogens (%)Key Economic Impacts
Low/middle-income countries12–40%E. coli (26%), S. aureus (20%), K. pneumoniae (14%)>10% of household income; 2.5x higher mortality
High-income countries1–5%Coagulase-negative Staphylococcus (15%), S. aureus (14%), Enterococcus spp. (12%)$20,785 per case; 400,000 excess hospital days/year
Global Attributable Burden38% of postoperative deaths; $10B annual US costs

This landscape underscores the urgent need for advanced antiseptics like olanexidine, designed to address evolving resistance and complex clinical environments.

Properties

CAS Number

146510-36-3

Product Name

Olanexidine

IUPAC Name

1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine

Molecular Formula

C17H27Cl2N5

Molecular Weight

372.3 g/mol

InChI

InChI=1S/C17H27Cl2N5/c1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13/h8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24)

InChI Key

ZZQMUJGZCZTLQD-UHFFFAOYSA-N

SMILES

CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N

Synonyms

1-(3,4-dichlorobenzyl)-5-octylbiguanide
1-(3,4-dichlorobenzyl)-5-octylbiguanide, monohydrochloride
olanexidine
OPB-2045

Canonical SMILES

CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.